Bufetolol hydrochloride

説明

Historical Context of Beta-Adrenergic Receptor Antagonist Research

The journey to discover beta-adrenergic receptor antagonists, commonly known as beta-blockers, is a landmark in modern pharmacology. The foundation was laid in 1948 when Raymond P. Ahlquist proposed the existence of two distinct types of adrenergic receptors, which he named alpha (α) and beta (β) adrenoceptors. wikipedia.orgrevespcardiol.org This theory suggested that catecholamines like adrenaline and noradrenaline produced their effects by acting on these specific receptors. wikipedia.org

The concept of pharmacologic beta-blockade became a reality in the 1950s with the discovery of dichloroisoproterenol (B1670464) (DCI), a compound that could block the effects of sympathomimetic amines. wikipedia.org While DCI itself was not clinically useful, it proved that β-receptors could be chemically blocked. wikipedia.org This breakthrough spurred further research, notably by Sir James Black and his team at Imperial Chemical Industries in the early 1960s. wikipedia.orgnih.gov Driven by the goal of developing a drug to relieve angina pectoris by reducing the heart's oxygen demand, Black's research led to the synthesis of the first clinically relevant beta-blockers, pronethalol in 1962 and subsequently propranolol (B1214883) in 1964. wikipedia.orgnih.gov The development of these drugs was a major advance in pharmacotherapy and validated Ahlquist's receptor theory. wikipedia.orgresearchgate.net

Positioning of Bufetolol (B1668034) Hydrochloride within Beta-Blocker Discovery and Development

The initial wave of beta-blocker development, known as the first generation, consisted of non-selective agents that blocked both β1 and β2 receptors. revespcardiol.org Propranolol is the archetypal drug of this generation. revespcardiol.org It was within this era of non-selective beta-blocker development that Bufetolol hydrochloride emerged.

Bufetolol was the first domestically-produced β-blocker to be launched in Japan in 1974. kahaku.go.jp As a first-generation beta-blocker, it is characterized by its non-selective antagonism of beta-adrenergic receptors, meaning it blocks both β1 receptors (found predominantly in the heart) and β2 receptors (located in the lungs, blood vessels, and other tissues). ontosight.ai The evolution of beta-blocker research eventually led to the development of second-generation agents with cardioselectivity (e.g., atenolol, metoprolol) and third-generation agents possessing additional vasodilatory properties. revespcardiol.orgkarger.com Bufetolol's development represents a significant step in the global expansion and diversification of beta-blocker research following the initial breakthroughs in Europe. kahaku.go.jp

Significance of Preclinical Investigation for Mechanistic Understanding of this compound

Preclinical studies are a cornerstone of drug discovery, providing essential information on a compound's efficacy and mechanism of action before it can be considered for human trials. profil.comsfda.gov.sa These investigations, which involve a combination of in vitro (cell culture) and in vivo (animal model) experiments, are crucial for characterizing the pharmacodynamic and pharmacokinetic profile of a new chemical entity. profil.com

For this compound, preclinical research has been fundamental to understanding its function as a beta-blocker. These studies establish how the compound interacts with its molecular target and the subsequent physiological effects.

Key Mechanistic Findings from Preclinical Research:

Beta-Adrenergic Receptor Blockade: Preclinical models have demonstrated that this compound functions by binding to and blocking beta-adrenergic receptors. patsnap.com This action prevents endogenous catecholamines, such as adrenaline and noradrenaline, from activating these receptors. patsnap.com

Cardiovascular Effects: By blocking beta-receptors in the heart, this compound reduces heart rate (a negative chronotropic effect) and decreases the force of myocardial contraction (a negative inotropic effect). patsnap.com This leads to a reduced workload and lower oxygen demand for the heart muscle. patsnap.com

Intrinsic Sympathomimetic Activity (ISA): Some studies indicate that this compound possesses intrinsic sympathomimetic activity. patsnap.com This means that while it primarily blocks the receptor, it can also cause partial activation. patsnap.com

Preclinical in vivo studies using animal models, such as conscious normotensive rats, have been instrumental in quantifying the physiological effects of this compound. Research has compared its effects on systolic blood pressure and heart rate to other beta-blocking agents.

| Compound | Effect on SBP | Effect on HR |

|---|---|---|

| Bufetolol | Decreased | Decreased |

| Pindolol | Decreased | Increased |

| Propranolol | Decreased | No significant change at hypotensive dose |

| Carteolol | Decreased | Increased |

| Timolol | Decreased | Decreased |

| Atenolol | Decreased | Decreased |

These foundational preclinical investigations are indispensable for building a comprehensive profile of a compound like this compound, providing the mechanistic rationale for its classification and potential applications in biomedical science.

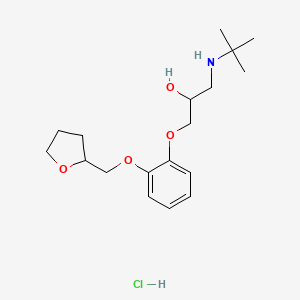

Structure

2D Structure

特性

IUPAC Name |

1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4.ClH/c1-18(2,3)19-11-14(20)12-22-16-8-4-5-9-17(16)23-13-15-7-6-10-21-15;/h4-5,8-9,14-15,19-20H,6-7,10-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAWWMIEZBHDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53684-49-4 (Parent) | |

| Record name | Bufetolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035108884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30956546 | |

| Record name | 1-(tert-Butylamino)-3-{2-[(oxolan-2-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35108-88-4 | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(tetrahydro-2-furanyl)methoxy]phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35108-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufetolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035108884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-{2-[(oxolan-2-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl[2-hydroxy-3-[2-[(tetrahydro-2-furyl)methoxy]phenoxy]propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFETOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWE8W5792M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Bufetolol Hydrochloride

Established Synthetic Pathways and Methodologies for Bufetolol (B1668034) Hydrochloride

The synthesis of Bufetolol hydrochloride generally follows a convergent strategy common for aryloxypropanolamine beta-blockers. The key steps involve the formation of an ether linkage between the phenolic precursor and a propanolamine (B44665) side chain, followed by the introduction of the tert-butylamino group.

A common and established method for synthesizing aryloxypropanolamines involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. This is followed by the ring-opening of the resulting epoxide with an appropriate amine. For this compound, the synthesis would commence with 2-(tetrahydrofurfuryloxy)phenol.

The reaction sequence can be outlined as follows:

Etherification: 2-(Tetrahydrofurfuryloxy)phenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. This reaction leads to the formation of the corresponding glycidyl (B131873) ether, 1-(2-(tetrahydrofurfuryloxy)phenoxy)-2,3-epoxypropane.

Aminolysis: The synthesized glycidyl ether is then subjected to a nucleophilic ring-opening reaction with tert-butylamine. This step introduces the characteristic amino group of the propanolamine side chain and yields the free base of Bufetolol.

Salt Formation: Finally, the Bufetolol free base is treated with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or isopropanol, to precipitate this compound as a crystalline solid.

The following table summarizes the reactants and products in a typical synthesis of this compound:

| Step | Reactant 1 | Reactant 2 | Product |

| Etherification | 2-(Tetrahydrofurfuryloxy)phenol | Epichlorohydrin | 1-(2-(Tetrahydrofurfuryloxy)phenoxy)-2,3-epoxypropane |

| Aminolysis | 1-(2-(Tetrahydrofurfuryloxy)phenoxy)-2,3-epoxypropane | tert-Butylamine | Bufetolol (free base) |

| Salt Formation | Bufetolol (free base) | Hydrochloric acid | This compound |

Exploration of Novel Synthetic Routes and Process Optimization for this compound

While the established pathway is reliable, research into novel synthetic routes and process optimization aims to improve yield, reduce reaction times, minimize the use of hazardous reagents, and enhance stereoselectivity.

One area of exploration involves the use of phase-transfer catalysts in the etherification step. These catalysts can facilitate the reaction between the aqueous phenoxide and the organic epichlorohydrin, leading to higher yields and milder reaction conditions.

Another approach focuses on alternative methods for introducing the propanolamine side chain. For instance, instead of epichlorohydrin, other three-carbon synthons with appropriate leaving groups could be employed.

Process optimization efforts often center on:

Solvent Selection: Investigating the use of greener solvents or solvent-free conditions.

Catalyst Development: Employing more efficient and recyclable catalysts for the key reaction steps.

Purification Techniques: Developing more efficient methods for isolating and purifying the final product, such as crystallization-induced asymmetric transformation to enhance the yield of the desired stereoisomer.

Synthesis and Characterization of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key strategy in drug discovery to explore structure-activity relationships (SAR) and develop compounds with improved pharmacological profiles.

Design Principles for Modified this compound Structures

The design of this compound analogues often focuses on modifications at three primary sites:

The Aryloxy Moiety: Altering the substituents on the phenyl ring can influence the compound's lipophilicity, electronic properties, and interaction with the beta-adrenergic receptor. For example, introducing electron-withdrawing or electron-donating groups can modulate the pKa of the phenoxy group and affect binding affinity.

The Amino Group: The tert-butyl group is known to be important for beta-adrenergic receptor antagonism. However, replacing it with other bulky alkyl or aralkyl groups can fine-tune the compound's selectivity for β1 versus β2 receptors.

The following table presents some hypothetical analogues of this compound based on these design principles:

| Analogue | Modification from Bufetolol | Rationale for Modification |

| Analogue A | Replacement of the tetrahydrofurfuryloxy group with a cyclopentyloxy group | To investigate the effect of a different cyclic ether on receptor binding. |

| Analogue B | Introduction of a chloro substituent on the phenyl ring | To explore the impact of an electron-withdrawing group on potency. |

| Analogue C | Replacement of the tert-butyl group with an isopropyl group | To assess the effect of a slightly smaller alkyl group on receptor selectivity. |

The synthesis of these analogues would follow a similar synthetic strategy to that of this compound, starting with the appropriately modified phenolic precursor or using a different amine in the aminolysis step.

Stereochemical Considerations in this compound Synthesis

This compound possesses a chiral center at the 2-position of the propanolamine side chain. The pharmacological activity of beta-blockers is highly stereospecific, with the (S)-enantiomer typically being the more active isomer. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

The conventional synthesis using epichlorohydrin results in a racemic mixture of this compound. The separation of the enantiomers can be achieved through classical resolution techniques, such as fractional crystallization of diastereomeric salts formed with a chiral resolving agent (e.g., tartaric acid derivatives).

More advanced and efficient approaches to obtaining the desired enantiomer include:

Asymmetric Synthesis: This involves the use of chiral catalysts or starting materials to directly synthesize the (S)-enantiomer of Bufetolol. For example, employing a chiral glycidol (B123203) or a stereoselective epoxidation of an allylic precursor can set the desired stereochemistry early in the synthesis.

Enzymatic Resolution: Lipases and other enzymes can be used to selectively acylate or hydrolyze one enantiomer in the racemic mixture, allowing for the separation of the desired isomer.

The following table highlights different strategies for obtaining enantiomerically pure Bufetolol:

| Strategy | Description | Advantages |

| Classical Resolution | Formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the desired enantiomer. | Well-established and widely applicable. |

| Asymmetric Epoxidation | Use of a chiral catalyst (e.g., Sharpless epoxidation) to create a chiral epoxide intermediate. | Can provide high enantiomeric excess. |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic intermediate. | Can be highly selective and environmentally friendly. |

Preclinical Pharmacological Characterization of Bufetolol Hydrochloride

Cellular and Subcellular Pharmacodynamics of Bufetolol (B1668034) Hydrochloride

Electrophysiological Effects of Bufetolol Hydrochloride on Isolated Cardiac Tissues (e.g., guinea pig atria)

In studies utilizing isolated guinea pig atria, this compound has demonstrated significant electrophysiological effects. At a concentration of 3 x 10-5 g/ml, bufetolol was observed to significantly decrease the overshoot potential, amplitude, and the maximum rate of rise of the action potential nih.gov. Furthermore, it prolonged the time for 50% and 90% repolarization, indicating an effect on the repolarization phase of the cardiac action potential nih.gov.

The excitability of the atrial muscle membrane was also suppressed by bufetolol at the same concentration. This was evidenced by alterations in membrane responsiveness, membrane reactivation, and the strength-duration curve nih.gov. These effects on the fundamental properties of cardiac cell excitability are suggestive of the mechanisms that contribute to its antiarrhythmic potential. Comparatively, these effects on excitability were found to be similar to those of propranolol (B1214883) and quinidine (B1679956) at a concentration of 10-5 g/ml nih.gov.

In Vitro Studies on Myocardial Contractility and Action Potential Parameters

The in vitro effects of this compound on myocardial contractility have been investigated in isolated cardiac preparations. In guinea pig atria, bufetolol at a concentration of 3 x 10-5 g/ml led to a reduction in contractile force nih.gov. This negative inotropic effect is a characteristic feature of many beta-blockers.

The table below summarizes the key in vitro electrophysiological and contractile effects of this compound observed in guinea pig atrial tissue.

| Parameter | Effect of this compound (3 x 10-5 g/ml) | Reference |

| Overshoot Potential | Decreased | nih.gov |

| Action Potential Amplitude | Decreased | nih.gov |

| Maximum Rate of Rise (Vmax) | Decreased | nih.gov |

| Time for 50% Repolarization | Prolonged | nih.gov |

| Time for 90% Repolarization | Prolonged | nih.gov |

| Contractile Force | Reduced | nih.gov |

| Maximum Responsive Frequency | Decreased | nih.gov |

| Membrane Excitability | Suppressed | nih.gov |

In Vivo Pharmacodynamic Studies of this compound in Animal Models (Mechanistic Focus)

While specific in vivo studies on the cardiovascular regulatory mechanisms of this compound in normotensive animal models focusing solely on heart rate and blood pressure are not extensively detailed in the provided search results, the general mechanism of beta-blockers involves the antagonism of beta-adrenergic receptors. This action leads to a reduction in heart rate and myocardial contractility, which in turn can affect blood pressure.

Receptor Occupancy and Functional Response Correlation in Animal Tissues for this compound

This compound acts as a beta-adrenoceptor blocking drug nih.gov. In studies on the guinea pig sinus node, bufetolol demonstrated a pA2 of 8.65 against the positive chronotropic action of isoproterenol, indicating its potency in blocking beta-adrenoceptors nih.gov. The pA2 value is a measure of the affinity of an antagonist for its receptor. A higher pA2 value signifies a higher affinity. This demonstrates a clear link between the receptor blocking activity of bufetolol and its functional effect on heart rate.

Elucidation of Antiarrhythmic Mechanisms of this compound in Preclinical Models

The antiarrhythmic effects of this compound are thought to be a consequence of its electrophysiological actions observed in preclinical models. The suppression of membrane excitability, the decrease in the maximum rate of rise of the action potential, and the prolongation of the repolarization period are all mechanisms that can contribute to the termination or prevention of arrhythmias nih.gov. By altering these fundamental electrical properties of cardiac tissue, bufetolol can interfere with the generation and propagation of abnormal cardiac rhythms. The observed effects on the atrial action potential and excitability in guinea pig models are suggested to be responsible for its antiarrhythmic properties nih.gov.

Pharmacokinetic Research of Bufetolol Hydrochloride in Non Human Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Comprehensive searches of publicly available scientific literature and databases have revealed a significant lack of specific research data on the ADME properties of bufetolol (B1668034) hydrochloride in animal models. While general pharmacokinetic principles for beta-adrenergic antagonists have been established through studies of other compounds in this class, specific experimental data for bufetolol hydrochloride remains largely unpublished. The following subsections detail the specific areas where research findings are not currently available.

There is no specific data available in the scientific literature regarding the oral bioavailability and absorption kinetics of this compound in any animal models, including rats. Key pharmacokinetic parameters such as the rate and extent of absorption, time to maximum concentration (Tmax), and the absolute bioavailability following oral administration have not been publicly documented.

Information on the tissue distribution and potential accumulation of this compound in animal models is not available in the published literature. Studies detailing the concentration of the compound in various organs and tissues (such as the liver, kidneys, heart, and brain) following administration have not been found. Consequently, parameters like the volume of distribution (Vd) and tissue-to-plasma concentration ratios for this compound are unknown.

Detailed studies identifying the specific metabolic pathways of this compound in any animal species have not been published. The enzymes responsible for its biotransformation and the chemical structures of its metabolites resulting from Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions have not been characterized in the scientific literature.

There are no published results from in vitro metabolic stability assays for this compound using animal-derived systems such as liver microsomes or hepatocytes. Data on the rate of metabolism, intrinsic clearance, and the half-life of this compound in these common in vitro models are not available.

The following table would typically present data from such studies, but no data is available for this compound.

Table 1: In Vitro Metabolic Stability of this compound in Animal Liver Microsomes| Animal Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

No in vivo studies profiling the metabolites of this compound in the biological fluids (e.g., plasma, urine, bile) or tissues of any animal model have been reported in the scientific literature. The identities and quantities of metabolites formed in living organisms after administration of this compound are therefore unknown.

The routes and mechanisms of excretion for this compound and its potential metabolites from the body have not been documented in animal studies. There is no available data to quantify the extent of its elimination via renal (urine) or fecal (bile) pathways. Consequently, the total body clearance and renal clearance values for this compound in any non-human system have not been determined.

The following table would typically summarize excretion data, but no such data is available for this compound.

Table 2: Excretion of this compound in Animal Models| Animal Species | Route of Excretion | Percentage of Dose Excreted (Unchanged Drug) | Percentage of Dose Excreted (Metabolites) |

|---|---|---|---|

| Rat | Urine | Data not available | Data not available |

| Feces | Data not available | Data not available |

Metabolic Pathways Identification and Metabolite Characterization (Phase I and Phase II Reactions)

Interspecies Pharmacokinetic Comparisons and Predictive Modeling for this compound (Non-Human)

The evaluation of a new chemical entity's pharmacokinetic profile in non-human systems is a critical step in drug development. This process often involves comparing how the drug is absorbed, distributed, metabolized, and excreted (ADME) across different animal species. Such comparisons help in understanding the potential pharmacokinetic behavior of the drug in humans and in selecting the most appropriate animal model for further preclinical studies. Furthermore, predictive modeling techniques are increasingly being employed to extrapolate pharmacokinetic parameters across species and to anticipate a drug's behavior in untested species, including humans.

Interspecies Pharmacokinetic Comparisons

Significant variations in pharmacokinetic parameters can be observed among different animal species due to physiological, biochemical, and genetic differences. These differences can affect a drug's half-life, bioavailability, clearance, and volume of distribution. For beta-blockers, the class of drugs to which this compound belongs, interspecies differences in metabolism are particularly important. The liver is the primary site of metabolism for many beta-blockers, and the activity of metabolic enzymes can vary substantially between species such as rats, dogs, and monkeys.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of a Generic Beta-Blocker in Different Animal Species (This table is for illustrative purposes only and does not represent actual data for this compound)

| Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Clearance (CL) (mL/min/kg) | 50 | 25 | 30 |

| Volume of Distribution (Vd) (L/kg) | 5 | 8 | 7 |

| Half-life (t½) (h) | 1.5 | 4.5 | 3.8 |

| Bioavailability (F) (%) | 20 | 40 | 35 |

Predictive Modeling for this compound (Non-Human)

Predictive modeling plays a crucial role in modern drug development by enabling the extrapolation of pharmacokinetic data from animal studies to predict human pharmacokinetics. One of the most common methods used is allometric scaling.

Allometric Scaling:

Allometry is the study of the relationship between body size and shape, anatomy, physiology, and behavior. In pharmacokinetics, allometric scaling uses the principle that many physiological and pharmacokinetic parameters scale in a predictable manner with body weight across different species. The general allometric equation is:

Y = aWb

Where:

Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent.

By plotting the logarithm of the pharmacokinetic parameter against the logarithm of body weight for several species, a linear relationship can often be established. This relationship can then be used to predict the corresponding parameter in a species for which experimental data is not available.

For example, the clearance of many drugs scales with an exponent of approximately 0.75, which is related to the scaling of metabolic rate and cardiac output with body weight. The volume of distribution often scales with an exponent close to 1.

A hypothetical allometric scaling of clearance for a generic beta-blocker is presented in Table 2 to demonstrate the application of this predictive model.

Table 2: Hypothetical Allometric Scaling of Clearance for a Generic Beta-Blocker (This table is for illustrative purposes only and does not represent actual data for this compound)

| Species | Body Weight (kg) | Clearance (L/h) | log (Body Weight) | log (Clearance) |

|---|---|---|---|---|

| Mouse | 0.02 | 0.05 | -1.70 | -1.30 |

| Rat | 0.25 | 0.4 | -0.60 | -0.40 |

| Rabbit | 3 | 2.5 | 0.48 | 0.40 |

| Dog | 10 | 6 | 1.00 | 0.78 |

| Monkey | 5 | 3.5 | 0.70 | 0.54 |

Physiologically Based Pharmacokinetic (PBPK) Modeling:

More sophisticated predictive models, such as physiologically based pharmacokinetic (PBPK) models, are also utilized. PBPK models are mathematical models that simulate the ADME of a drug in the body based on physiological and biochemical parameters. These models incorporate data on blood flow to various organs, tissue volumes, and in vitro data on metabolism and transport to predict the drug's concentration in different tissues over time. PBPK models can be particularly useful for understanding the impact of interspecies differences in physiology on drug disposition and for predicting pharmacokinetics in humans.

Structural Activity Relationship Sar Studies of Bufetolol Hydrochloride and Its Analogues

Identification of Key Pharmacophoric Features for Bufetolol (B1668034) Hydrochloride's Beta-Adrenergic Receptor Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For beta-adrenergic receptor antagonists like Bufetolol, the key pharmacophoric features are well-established and critical for their blocking activity.

The essential structural components for the beta-adrenergic blocking activity of aryloxypropanolamine beta-blockers, including Bufetolol, generally consist of:

An aromatic ring: This feature is crucial for binding to the receptor, likely through van der Waals and pi-pi stacking interactions within a hydrophobic pocket of the receptor. In Bufetolol, this is a substituted phenyl ring.

An oxypropanolamine side chain: This is a hallmark of most synthetic beta-blockers. The ether oxygen in this chain is a key hydrogen bond acceptor.

A secondary amine: The nitrogen atom in the side chain is typically protonated at physiological pH. This positively charged group forms a critical ionic bond with a negatively charged amino acid residue, such as the carboxylate side chain of an aspartate residue (e.g., Asp113 in transmembrane domain 3 of the β2-receptor), which anchors the ligand in the binding site. researchgate.net

A hydroxyl group on the propanolamine (B44665) chain: This group is essential for high-affinity binding, forming a key hydrogen bond with an asparagine residue (e.g., Asn293 in transmembrane domain 6) in the receptor. researchgate.net The stereochemistry at this carbon is also vital, with the (S)-enantiomer typically being the more active isomer.

A bulky substituent on the nitrogen atom: A branched alkyl group, such as the tert-butyl group in Bufetolol, is common and contributes to the antagonist activity. This bulky group is thought to interact with a hydrophobic region of the receptor.

A general pharmacophore model for beta-2 adrenoceptor ligands, which shares features with beta-1 receptors, often includes a hydrogen-bond acceptor, a hydrogen-bond donor, aromatic rings, and a positive ionizable feature. nih.govnih.govresearchgate.net These elements are all present in the structure of Bufetolol hydrochloride.

Table 1: Key Pharmacophoric Features of Bufetolol for Beta-Adrenergic Receptor Interaction

| Pharmacophoric Feature | Corresponding Moiety in Bufetolol | Probable Interaction with Receptor |

|---|---|---|

| Aromatic Ring System | Phenoxy group | Hydrophobic and π-π stacking interactions |

| Hydrogen Bond Acceptor | Ether oxygen in the side chain | Hydrogen bonding |

| Hydrogen Bond Donor | Secondary hydroxyl group on the side chain | Hydrogen bonding with residues like Asn293 |

| Cationic Amine | Protonated secondary amine | Ionic interaction with residues like Asp113 |

| Hydrophobic Group | Tert-butyl group on the amine | Hydrophobic interactions |

Impact of Structural Modifications on Receptor Affinity and Selectivity of this compound Analogues

Systematic modification of a lead compound's molecular framework is a core strategy in drug development to enhance potency and selectivity while improving pharmacokinetic properties. While extensive SAR studies specifically on a wide range of Bufetolol analogues are not widely published, the principles derived from other beta-blockers can be applied. Modifications to Bufetolol's structure would be expected to significantly impact its affinity for beta-1 and beta-2 adrenergic receptors.

Modifications of the Aromatic Ring: The nature and position of substituents on the phenoxy ring play a crucial role in receptor affinity and selectivity. For instance, in other beta-blockers, placing substituents at the para-position of the aromatic ring often leads to beta-1 selectivity. The tetrahydrofurfuryloxy group at the ortho-position of Bufetolol is a key determinant of its specific interaction profile. Altering this group, for example, by changing its size, lipophilicity, or hydrogen bonding capacity, would likely alter the affinity and selectivity profile.

Modifications of the Amine Substituent: The bulky tert-butyl group on the nitrogen atom is important for antagonist activity. Increasing or decreasing the steric bulk of this group can modulate receptor affinity. For example, replacing the tert-butyl group with a smaller isopropyl group might alter the potency.

Modifications of the Oxypropanolamine Side Chain: This linker is generally considered optimal. Shortening, lengthening, or introducing conformational constraints to this chain typically reduces beta-blocking activity, highlighting its critical role in correctly positioning the interacting functional groups within the receptor's binding pocket.

For example, a study on a derivative of betaxolol, another beta-1 selective blocker, showed that introducing a bromoacetamido group resulted in less potent beta-blocking activity but retained high beta-1 selectivity. nih.govconsensus.app This illustrates how even distant modifications can influence the pharmacodynamic profile.

Table 2: Predicted Impact of Hypothetical Structural Modifications on Bufetolol Analogues

| Structural Modification | Rationale | Predicted Effect on Receptor Affinity/Selectivity |

|---|---|---|

| Replacement of ortho-tetrahydrofurfuryloxy group with a para-substituted group | Para-substitution is often associated with β1-selectivity. | Potential increase in β1-selectivity, possible change in overall affinity. |

| Replacement of tert-butyl group with an isopropyl group | Reduces steric bulk at the nitrogen atom. | May decrease antagonist potency. |

| Removal of the hydroxyl group from the side chain | This group is a key hydrogen bond donor. | Significant decrease in binding affinity for both β1 and β2 receptors. |

| Esterification of the hydroxyl group | Masks a key hydrogen bonding feature. | Likely to drastically reduce receptor affinity. |

Correlation of Molecular Structure with Pharmacodynamic and Pharmacokinetic Properties in Preclinical Systems

The relationship between a drug's chemical structure and its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a key consideration in drug design. nih.gov

Pharmacodynamics: The pharmacodynamic potency of Bufetolol has been quantified in preclinical models. In studies using guinea pig atria, Bufetolol demonstrated significant beta-adrenoceptor blocking activity, with a pA2 value of 8.65 against the effects of isoproterenol. nih.gov The pA2 value is a measure of a competitive antagonist's potency. This value is a direct consequence of the molecule's structural features that dictate its affinity for the beta-adrenergic receptor. Any structural modifications, as discussed in the previous section, would be expected to alter this pharmacodynamic parameter.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of Bufetolol are directly influenced by its physicochemical properties, which are determined by its molecular structure.

Polar Surface Area and Hydrogen Bonding: The presence of the hydroxyl and amine groups contributes to the molecule's polarity. These groups can influence solubility and interactions with drug transporters and metabolizing enzymes.

Metabolic Stability: The tetrahydrofurfuryl and phenyl ether linkages, as well as the alkyl side chain, are potential sites of metabolism. Structural modifications at or near these sites could alter the rate and pathways of metabolism, thereby affecting the drug's half-life and duration of action.

Quantitative Structure-Pharmacokinetic Relationship (QSPkR) studies aim to build mathematical models that correlate structural descriptors of molecules with their pharmacokinetic parameters. mdpi.com For a series of Bufetolol analogues, one could correlate properties like clearance or volume of distribution with descriptors such as LogP (a measure of lipophilicity), molecular weight, and polar surface area.

Table 3: Correlation of Physicochemical Properties with Pharmacokinetic/Pharmacodynamic Parameters

| Physicochemical Property | Influenced by Structural Feature | Impact on Pharmacodynamics (PD) | Impact on Pharmacokinetics (PK) |

|---|---|---|---|

| Receptor Binding Affinity (Ki) | Entire pharmacophore | Directly determines potency (e.g., pA2 value). | Indirectly affects duration of action. |

| Lipophilicity (LogP) | Aromatic ring, alkyl groups | Can influence access to receptor sites in different tissues. | Affects absorption, distribution (including CNS penetration), and metabolism. |

| Polar Surface Area (PSA) | Hydroxyl, amine, ether groups | Can influence selectivity and off-target interactions. | Affects membrane permeability, absorption, and excretion. |

| Metabolic Stability | Specific chemical bonds (e.g., ethers) | Affects duration of action. | Determines half-life and clearance. |

Computational Chemistry and Molecular Modeling Approaches in this compound SAR Elucidation

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can rationalize experimental findings and guide the design of new compounds. nih.gov These in silico methods are integral to modern drug discovery.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov Docking studies of Bufetolol within the binding site of beta-1 and beta-2 adrenergic receptor models can elucidate the specific molecular interactions responsible for its binding. These models can visualize the key hydrogen bonds, ionic interactions, and hydrophobic contacts, confirming the importance of the pharmacophoric features identified in section 5.1. Furthermore, docking can be used to screen virtual libraries of Bufetolol analogues, prioritizing the synthesis of compounds predicted to have the highest affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. If a dataset of Bufetolol analogues with measured receptor affinities were available, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of novel, unsynthesized analogues, thereby streamlining the optimization process.

Pharmacophore Modeling: As discussed earlier, pharmacophore models can be generated from a set of active molecules to define the essential 3D features for activity. nih.govnih.gov These models can then be used as 3D queries to search large chemical databases for novel scaffolds that fit the pharmacophoric requirements for beta-adrenergic antagonism.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the Bufetolol-receptor complex over time. This provides insights into the stability of the binding pose predicted by docking and can reveal the influence of protein flexibility on ligand binding, offering a more realistic view of the molecular recognition process.

These computational approaches are not mutually exclusive and are often used in combination to build a comprehensive understanding of the SAR of a compound like Bufetolol, ultimately accelerating the discovery of more effective and selective drug candidates.

Advanced Analytical Methodologies for Bufetolol Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis of Bufetolol (B1668034) Hydrochloride

Chromatographic methods are fundamental for the selective separation and quantification of bufetolol hydrochloride from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed due to their high resolution and sensitivity. researchgate.netmdpi.com Thin-layer chromatography (TLC) also serves as a cost-effective and rapid screening tool. researchgate.net

Developing and validating analytical methods for quantifying this compound in non-human biological matrices like plasma, serum, or tissue homogenates is a critical step in preclinical pharmacokinetic and metabolism studies. omicsonline.org The process ensures the reliability and accuracy of the data generated. mdpi.com

Method Development: The development of a robust chromatographic method involves several key steps:

Selection of the Chromatographic Mode: Reversed-phase HPLC is commonly preferred for its compatibility with aqueous biological samples.

Column Selection: C18 columns are frequently used, offering good retention and separation of moderately polar compounds like this compound.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is optimized to achieve the desired retention time and peak shape. The pH of the mobile phase is a critical parameter that can be adjusted to control the ionization and retention of the analyte.

Detector Selection: UV detection is often suitable for this compound due to the presence of a chromophore in its structure. nihs.go.jp

Sample Preparation: A crucial step to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Method Validation: Once developed, the method must be validated according to established guidelines to ensure its performance. omicsonline.orgmdpi.com Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration of a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Below is an interactive data table summarizing typical parameters for a validated HPLC method for the analysis of a beta-blocker in a non-human biological matrix.

| Parameter | Typical Value/Range | Description |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and response. |

| Accuracy (% Bias) | Within ±15% | Measures the closeness of results to the true value. |

| Precision (%RSD) | ≤ 15% | Represents the repeatability of the measurements. |

| Recovery (%) | 85-115% | Shows the efficiency of the sample extraction process. |

This compound is a chiral compound, meaning it exists as two enantiomers (mirror images) which can exhibit different pharmacological and toxicological properties. Therefore, the separation and quantification of individual enantiomers are critical. wvu.edu Chiral chromatography is the most common approach for this purpose. nih.gov

Two main strategies are employed for the chiral separation of pharmaceuticals:

Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wvu.edu Polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) are widely used and have shown broad applicability for separating a wide range of chiral compounds. researchgate.net

Indirect Methods: Involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral column.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. americanpharmaceuticalreview.com Capillary electrophoresis (CE) is another high-efficiency technique that can be used for chiral separations by adding a chiral selector to the background electrolyte. nih.gov

The following table outlines common chiral stationary phases used for the separation of beta-blockers.

| Chiral Stationary Phase (CSP) | Type | Common Mobile Phase |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based | Hexane/Isopropanol |

| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based | Hexane/Ethanol (B145695) |

| α1-acid glycoprotein (B1211001) (AGP) | Protein-based | Aqueous buffer/Organic modifier |

Spectroscopic Methods for Structural Elucidation and Purity Analysis of this compound (e.g., UV/Vis, IR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. taylorandfrancis.com

Ultraviolet-Visible (UV/Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. The absorption spectrum of this compound in a suitable solvent can be used for identification by comparing it with a reference spectrum. nihs.go.jp

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound can be compared with a reference spectrum to confirm its identity. nihs.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the connectivity of atoms and the chemical environment of each nucleus. Two-dimensional NMR techniques can further aid in complex structural assignments.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. taylorandfrancis.com When coupled with a chromatographic technique like LC or GC (LC-MS or GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis. omicsonline.org

Electrochemical Methods for this compound Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds like this compound. researchgate.net Techniques such as voltammetry can be employed to study the oxidation or reduction of the analyte at an electrode surface. researchgate.net The resulting current is proportional to the concentration of the analyte.

Chemically modified electrodes can be used to enhance the sensitivity and selectivity of the electrochemical detection. researchgate.net These methods can be particularly useful for the analysis of this compound in certain sample matrices where chromatographic methods may be complex or time-consuming. mdpi.com

Assay Development for High-Throughput Screening in Preclinical Research (e.g., Receptor Binding Assays)

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds to identify those with a desired biological activity. tdcommons.ainih.gov In the context of this compound, which acts as a beta-adrenergic receptor antagonist, receptor binding assays are a key HTS method. nih.gov

Receptor Binding Assays: These assays measure the ability of a test compound to bind to a specific receptor. nih.gov For this compound, this would involve assessing its binding to β-adrenergic receptors. A common format for this assay is a competitive binding assay, which involves:

Preparation of a receptor source: This could be isolated cell membranes expressing the target receptor.

Incubation: The receptor preparation is incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and the test compound (this compound).

Separation: Unbound radioligand is separated from the receptor-bound radioligand.

Detection: The amount of radioactivity bound to the receptor is measured.

If this compound binds to the receptor, it will compete with the radiolabeled ligand, resulting in a decrease in the measured radioactivity. The data can be used to determine the binding affinity of this compound for the receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). springernature.com

The development of fluorescence-based assays provides a non-radioactive alternative for receptor binding studies. nih.gov

Future Research Directions and Unanswered Questions Pertaining to Bufetolol Hydrochloride

Investigation of Novel Pharmacological Targets and Mechanisms of Action for Bufetolol (B1668034) Hydrochloride (beyond classic beta-blockade)

While the beta-blocking activity of Bufetolol hydrochloride is well-established, its complete mechanism of action may encompass additional pharmacological effects. Future research should aim to identify and characterize these ancillary properties to build a more comprehensive understanding of the compound.

One known ancillary property is its vasodilatory effect, which contributes to its antihypertensive action. patsnap.com However, the precise molecular pathways underlying this vasodilation, and whether they are entirely independent of beta-adrenoceptor blockade, warrant further investigation. For instance, studies on other vasodilatory beta-blockers have explored mechanisms such as nitric oxide release or alpha-1 receptor blockade; similar inquiries could be applied to Bufetolol. dntb.gov.ua

Furthermore, early preclinical studies indicated that Bufetolol can suppress the excitability of the cardiac muscle membrane by decreasing the maximum rate of rise of the action potential. nih.gov This suggests a potential direct effect on ion channels, such as a decrease in sodium conductance (gNa), which is distinct from its beta-blocking action. nih.gov This "membrane stabilizing activity" is a critical area for further mechanistic exploration, potentially positioning Bufetolol as a tool for studying arrhythmias driven by mechanisms beyond adrenergic stimulation.

Research into other beta-blockers has also revealed unexpected mechanisms, such as the disruption of mitochondrial bioenergetics in cancer models, independent of beta-adrenergic receptors. metronomics.org Another study found that beta-blockers can reduce the production of certain extracellular matrix proteins, known as chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), by acting on fibroblasts. kcl.ac.uk These findings open the possibility that this compound may possess similar, as-yet-undiscovered cellular targets.

Future investigations could systematically screen this compound against a broad panel of receptors, enzymes, and ion channels to uncover novel interactions.

Table 1: Potential Novel Mechanisms of this compound for Future Investigation

| Potential Mechanism | Rationale for Investigation | Potential Research Approach |

|---|---|---|

| Direct Ion Channel Modulation | Early studies suggest effects on sodium conductance, independent of beta-blockade. nih.gov | Patch-clamp electrophysiology on isolated cardiomyocytes to characterize effects on specific ion currents (e.g., INa, ICa,L, IK). |

| Nitric Oxide (NO) Pathway Activation | Vasodilatory properties are known, but the mechanism is not fully elucidated. patsnap.com | In vitro studies using endothelial cell cultures to measure NO production and endothelial nitric oxide synthase (eNOS) activation following Bufetolol treatment. |

| Mitochondrial Bioenergetics | Other beta-blockers have shown effects on mitochondrial function, independent of beta-receptors. metronomics.org | High-resolution respirometry and metabolic flux analysis in various cell types (e.g., cardiomyocytes, cancer cell lines) to assess impact on oxygen consumption and ATP production. |

| Extracellular Matrix Regulation | Beta-blockers can reduce detrimental CSPG production in cardiac fibroblasts. kcl.ac.uk | Co-culture models of cardiomyocytes and cardiac fibroblasts to analyze changes in extracellular matrix gene and protein expression after Bufetolol exposure. |

Exploration of this compound in Emerging Preclinical Disease Models (mechanistic, non-clinical)

To probe the potential novel mechanisms of this compound, its application in sophisticated and emerging preclinical disease models is essential. These models can provide mechanistic insights that are not achievable through traditional assays.

Organ-on-a-Chip and Microphysiological Systems: These platforms allow for the study of Bufetolol's effects on human cells in a more physiologically relevant microenvironment. For example, a "heart-on-a-chip" model using human induced pluripotent stem cell (iPSC)-derived cardiomyocytes could be used to meticulously study the compound's effects on contractility, electrophysiology, and potential cardiotoxicity in a human-relevant context, isolating its direct cellular actions from systemic influences. nih.gov

In Vitro Models of Specific Pathologies: Based on its potential ancillary properties, Bufetolol could be explored in various non-clinical disease models.

Cardiac Disease Models: Given its effects on membrane excitability, Bufetolol could be tested in in vitro models of cardiac arrhythmias, such as those using iPSC-derived cardiomyocytes from patients with channelopathies. openaccesspub.org This would help determine if its sodium channel-modulating properties offer antiarrhythmic effects against specific genetic backgrounds.

Inflammatory Disease Models: Some beta-blockers have demonstrated anti-inflammatory effects. mdpi.com Bufetolol could be investigated in in vitro models of endothelial dysfunction, where endothelial cells are challenged with inflammatory stimuli. mdpi.com Assays for inflammatory markers and adhesion molecules could reveal novel anti-inflammatory actions.

Cancer Biology Models: The discovery that some beta-blockers impact mitochondrial function in medulloblastoma suggests a potential, unexplored role in oncology research. metronomics.org Bufetolol could be screened in 3D spheroid cultures of various cancer cell lines to assess any impact on cell viability, proliferation, or metabolism, particularly in cancers where beta-adrenergic signaling is implicated in progression.

Table 2: Proposed Emerging Preclinical Models for this compound Research

| Model Type | Specific Example | Research Question |

|---|---|---|

| Microphysiological Systems | Heart-on-a-chip with co-cultured iPSC-cardiomyocytes and fibroblasts | How does Bufetolol directly modulate human cardiac tissue function and intercellular signaling, independent of systemic neurohormonal feedback? |

| Ex Vivo Tissue Models | Perfused myocardial slices from animal or human hearts nih.gov | What are the electrophysiological and contractile effects of Bufetolol in intact, multicellular cardiac tissue? |

| In Vitro Disease Models | iPSC-cardiomyocytes from patients with Long QT Syndrome | Does Bufetolol's ion channel activity modify the disease phenotype in a human genetic model of arrhythmia? |

| 3D Spheroid Cultures | Medulloblastoma or other cancer cell spheroids | Does Bufetolol exhibit direct anti-proliferative or metabolic-modifying effects on tumor cells, analogous to other beta-blockers? metronomics.org |

Application of Omics Technologies to Elucidate Downstream Cellular and Molecular Effects of this compound in Preclinical Systems

Omics technologies offer powerful, unbiased approaches to map the global molecular changes induced by a compound, providing a rich dataset for hypothesis generation and mechanism discovery. nih.gov

Transcriptomics : By analyzing the complete set of RNA transcripts in a cell or tissue, transcriptomics can reveal which genes and signaling pathways are altered by this compound. For example, treating cardiac cells with Bufetolol and performing RNA sequencing could identify changes in the expression of genes related to ion channels, calcium handling, metabolism, or inflammation, providing clues to its non-canonical mechanisms. nih.gov

Proteomics : Proteomics analyzes the entire protein complement of a biological sample. This can be used to identify Bufetolol's direct binding partners (target deconvolution) and its downstream effects on protein expression and post-translational modifications. ahajournals.org A recent proteomics study on heart failure patients revealed that those taking beta-blockers had lower levels of detrimental CSPGs in the heart's extracellular matrix. kcl.ac.uk Similar proteomics-based approaches could pinpoint novel protein-level changes induced by Bufetolol in preclinical models. Quantitative phosphoproteomics could specifically map how Bufetolol alters phosphorylation-mediated signaling cascades. cardiacproteomics.com

Metabolomics : This technology provides a snapshot of the metabolome, the complete set of small-molecule metabolites in a sample. nih.gov Studies on the beta-blocker metoprolol (B1676517) have used metabolomics to identify changes in cardiac metabolic pathways during myocardial infarction and alterations in gut microbiota-derived metabolites. nih.govnih.gov Applying untargeted metabolomic profiling to cells or biofluids from preclinical models treated with Bufetolol could uncover unexpected effects on cellular energy metabolism, lipid signaling, or other metabolic pathways.

Table 3: Potential Omics Applications in this compound Research

| Omics Technology | Preclinical System | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-Seq) | Human iPSC-derived cardiomyocytes | Identification of gene networks regulated by Bufetolol beyond the adrenergic signaling pathway. |

| Proteomics (Mass Spectrometry) | Cardiac fibroblasts treated with Bufetolol | Unbiased discovery of changes in secreted proteins and extracellular matrix components. kcl.ac.uk |

| Metabolomics (LC-MS/NMR) | Biofluids from animal models | Characterization of systemic metabolic shifts and potential impact on gut microbiome-related metabolites. nih.govresearchgate.net |

| Phosphoproteomics | Cardiac tissue models | Mapping of altered phosphorylation signaling events to understand downstream effects on cellular function. cardiacproteomics.com |

Development of Advanced Delivery Systems for Research Applications of this compound (excluding clinical formulations)

For preclinical research, particularly in in vitro and ex vivo systems, the method of compound delivery can significantly influence experimental outcomes. Advanced delivery systems can offer precise control over the spatial and temporal presentation of this compound to cells and tissues, enabling more sophisticated mechanistic studies.

Nanoparticle-Based Carriers : Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) could facilitate its delivery to specific cellular compartments or enable controlled, sustained release in long-term cell culture experiments. nih.govnih.gov For instance, metoprolol has been conjugated with gold nanoparticles to improve its delivery to cardiac tissues. nih.gov In a co-culture model, targeted nanoparticles could be used to deliver Bufetolol to one cell type (e.g., cardiomyocytes) but not another (e.g., fibroblasts) to dissect cell-specific effects.

Hydrogel-Based Systems : Injectable or in situ gelling hydrogels can be used as depots for the sustained release of Bufetolol in 3D cell cultures or ex vivo tissue models. researchgate.netnih.gov This would be particularly useful for mimicking long-term exposure in a controlled manner, avoiding the need for repeated media changes that can cause fluctuations in compound concentration. Thermo-responsive hydrogels, which transition from liquid to gel at physiological temperatures, could be used to precisely deliver Bufetolol to specific locations within a tissue slice or organoid model. scienceopen.com

Controlled-Release Scaffolds : For tissue engineering applications, incorporating Bufetolol into biocompatible scaffolds could be used to study its effects on the development and function of engineered cardiac tissues. This would allow researchers to investigate how the compound influences tissue maturation, electrophysiological properties, and cell-cell communication over extended periods.

These advanced delivery systems are not intended for clinical use but rather as sophisticated research tools to enhance the precision and relevance of preclinical investigations into this compound's mechanisms of action.

Table 4: Advanced Delivery Systems for Preclinical Bufetolol Research

| Delivery System | Research Application | Benefit |

|---|---|---|

| Lipid Nanoparticles | Delivery in complex 3D cell culture models | Improved compound stability and bioavailability in long-term cultures. nih.gov |

| Thermo-responsive Hydrogels | Sustained release in ex vivo organotypic slice cultures | Provides stable, long-term compound exposure to mimic chronic treatment conditions. scienceopen.com |

| Targeted Polymeric Nanoparticles | Cell-specific delivery in co-culture systems | Allows for the dissection of Bufetolol's effects on individual cell types within a mixed population. ecancer.org |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Bufetolol hydrochloride in synthesized batches?

- Methodological Answer :

- Identity : Use UV-Vis spectroscopy (1:20,000 dilution in water) to compare absorption spectra with reference standards. A peak alignment within ±2 nm confirms identity . Infrared (IR) spectroscopy via potassium chloride disk method validates functional groups (e.g., hydroxyl, aromatic ether) by matching reference spectra .

- Purity : Perform thin-layer chromatography (TLC) using silica gel plates and a mobile phase of chloroform:acetone:ethanol:ammonia (40:20:5:1). Spots from the sample solution should not exceed the intensity of a 0.5% impurity standard . Quantify sulfate content via turbidimetric analysis (limit: ≤0.038%) and heavy metals using Method 2 (limit: ≤10 ppm) .

Q. What are the critical physicochemical parameters to standardize in this compound formulations?

- Methodological Answer :

- Solubility : Verify solubility in water, methanol, ethanol (95%), and acetic acid, noting deviations (e.g., insolubility in diethyl ether) .

- Melting Point : Confirm a range of 153–157°C using differential scanning calorimetry (DSC) .

- Optical Rotation : Ensure a 1:10 aqueous solution shows no optical rotation, ruling out enantiomeric impurities .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in well-closed containers at controlled room temperature (20–25°C). Monitor moisture sensitivity via loss-on-drying tests (≤0.5% after 4 hours at 105°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound across solvents?

- Methodological Answer :

- Use phase-solubility analysis to quantify solubility in polar (water, methanol) vs. non-polar solvents (diethyl ether). Adjust pH to evaluate ionization effects (pKa ~9.5 predicted for the tertiary amine). Cross-validate with HPLC-UV for dissolved concentrations .

Q. What experimental designs are optimal for studying this compound’s inhibition of adenylate cyclase activity?

- Methodological Answer :

- Enzyme Assay : Isolate myocardial adenylate cyclase and measure cAMP production. Pre-treat with Bufetolol (1–100 µM) before stimulating with isoproterenol (β-agonist). Use a GTP analog (e.g., GTPγS) to confirm receptor-G protein coupling. Compare inhibition potency with propranolol (positive control) .

- Data Interpretation : Plot dose-response curves to calculate IC50. Note that Bufetolol does not affect basal or fluoride-activated enzyme activity, indicating β-receptor specificity .

Q. How can TLC conditions be optimized to detect trace impurities in this compound?

- Methodological Answer :

- Mobile Phase : Test gradients of chloroform:acetone (e.g., 70:30 to 50:50) to improve resolution. Add 1% acetic acid to suppress tailing.

- Detection : Use fluorescence quenching at 254 nm or derivatization with ninhydrin for amine-containing impurities. Validate with spiked samples (0.1–1% impurity levels) .

Q. What mechanistic insights explain Bufetolol’s lack of inhibition on calmodulin-dependent phosphodiesterase?

- Methodological Answer :

- Enzyme Selectivity : Perform competitive binding assays with radiolabeled calmodulin. Bufetolol’s tetrahydrofuran-methoxy group may sterically hinder calmodulin interaction, unlike acebutolol or pindolol. Validate via mutagenesis studies on calmodulin’s hydrophobic pockets .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。